molecular formula C18H14N4O3S2 B6576473 N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide CAS No. 1170862-54-0

N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide

Cat. No.: B6576473
CAS No.: 1170862-54-0
M. Wt: 398.5 g/mol
InChI Key: MUCQJJGCBACPAA-UHFFFAOYSA-N
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Description

N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound, which includes an imidazo[2,1-b][1,3]thiazole ring system, makes it a subject of interest in various fields of scientific research.

Mechanism of Action

Target of Action

N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide is a derivative of imidazo[2,1-b]thiazole . Imidazo[2,1-b]thiazole derivatives are known for their broad range of pharmaceutical applications, including anticancer and antiviral drugs, antioxidants, immunomodulatory, and tuberculostatic agents . The primary targets of these compounds are often cancer cells .

Mode of Action

The compound interacts with its targets through a series of biochemical reactions. The mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole occurs through an ordered sequence of steps, involving amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond (with Csp H activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .

Biochemical Pathways

The compound affects various biochemical pathways, leading to the inhibition of cancer cell growth

Pharmacokinetics

Imidazole, a core structure in the compound, is known to be highly soluble in water and other polar solvents , which could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The compound has shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility in water and other polar solvents could potentially influence its bioavailability and efficacy. Additionally, the compound’s stability could be affected by factors such as temperature, pH, and the presence of other substances in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles, which leads to the formation of the imidazo[2,1-b][1,3]thiazole system . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide is unique due to its specific combination of the imidazo[2,1-b][1,3]thiazole ring system and the sulfonamide group. This combination enhances its biological activity and makes it a versatile compound for various scientific applications.

Properties

IUPAC Name

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-sulfamoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3S2/c19-27(24,25)15-6-4-12(5-7-15)17(23)20-14-3-1-2-13(10-14)16-11-22-8-9-26-18(22)21-16/h1-11H,(H,20,23)(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCQJJGCBACPAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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